tert-Butyl 2-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
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Overview
Description
Tert-Butyl 2-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate: is a synthetic organic compound with a bicyclic structure. It is known for its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Ring-Closing Metathesis (RCM): This method involves the formation of the bicyclic structure through the metathesis of a diene precursor.
Amination Reactions:
Esterification: The carboxylate group can be introduced through esterification reactions using tert-butyl alcohol.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves interactions with enzymes, receptors, or other biomolecules. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Tert-Butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate: Similar bicyclic structure but with a hydroxyl group instead of an amino group.
Tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate: Another bicyclic compound with a different ring size and nitrogen atom placement.
Uniqueness: Tert-Butyl 2-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its specific structural features, which confer distinct chemical properties and reactivity compared to similar compounds. Its applications in various fields highlight its versatility and importance in scientific research and industry.
Properties
IUPAC Name |
tert-butyl 2-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-4-6-11(15)10(14)8-7-9/h9-11H,4-8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSZGPBBVMWUDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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